molecular formula C25H23N3O2 B5425890 2-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-3-(3-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE

2-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-3-(3-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE

Cat. No.: B5425890
M. Wt: 397.5 g/mol
InChI Key: OLAVATCFCGUZCR-DTQAZKPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound features a quinazolinone core, which is a bicyclic structure containing a benzene ring fused to a pyrimidine ring

Preparation Methods

One common synthetic route involves the condensation of 3-methoxybenzaldehyde with 2-aminobenzamide to form the quinazolinone core

Chemical Reactions Analysis

2-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-3-(3-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:

Scientific Research Applications

2-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-3-(3-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-3-(3-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound’s quinazolinone core allows it to interact with various enzymes and receptors, potentially inhibiting their activity. The dimethylamino and methoxy groups enhance its binding affinity and specificity for these targets. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, as these reactions can modulate its activity and interactions with molecular targets .

Comparison with Similar Compounds

2-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-3-(3-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-3-(3-methoxyphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2/c1-27(2)19-14-11-18(12-15-19)13-16-24-26-23-10-5-4-9-22(23)25(29)28(24)20-7-6-8-21(17-20)30-3/h4-17H,1-3H3/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLAVATCFCGUZCR-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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